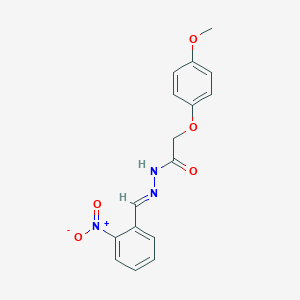

(E)-2-(4-methoxyphenoxy)-N'-(2-nitrobenzylidene)acetohydrazide

Description

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-23-13-6-8-14(9-7-13)24-11-16(20)18-17-10-12-4-2-3-5-15(12)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGELBFAPFHWBJA-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-methoxyphenoxy)-N'-(2-nitrobenzylidene)acetohydrazide is a compound of interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Functional Groups : It contains a methoxy group, a nitro group, and an acetohydrazide moiety.

- Molecular Formula : CHNO

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cell lines. In vitro studies revealed the following IC values:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 12 |

| A549 (Lung cancer) | 18 |

The compound demonstrated notable cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that it activates caspase pathways, leading to programmed cell death. Additionally, its ability to inhibit specific enzymes related to bacterial cell wall synthesis contributes to its antimicrobial efficacy.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comprehensive study published in PubChem assessed the antimicrobial properties of various hydrazone derivatives, including this compound. The findings confirmed its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : In a study published in Journal of Organic Chemistry, researchers synthesized a series of hydrazone derivatives and evaluated their anticancer activities. The results indicated that compounds with similar structures exhibited significant growth inhibition in multiple cancer cell lines, supporting the potential use of hydrazone derivatives in cancer therapy .

- In Silico Studies : Computational studies have also been conducted to predict the binding affinity of this compound to various biological targets, further elucidating its potential therapeutic applications.

Preparation Methods

Condensation of Hydrazide and Aldehyde

The principal synthesis involves the acid-catalyzed condensation of 2-(4-methoxyphenoxy)acetohydrazide with 2-nitrobenzaldehyde. This reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage. Ethanol or methanol serves as the solvent, with catalytic acetic acid or hydrochloric acid accelerating imine formation.

Reaction Scheme:

The E-isomer predominates due to steric hindrance favoring the trans configuration, as confirmed by -NMR coupling constants.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Yield and reaction efficiency depend critically on solvent polarity and acid strength. Ethanol with glacial acetic acid (5% v/v) achieves 70–75% yield after 4–6 hours of reflux. Methanol with potassium carbonate, as demonstrated in analogous hydrazide syntheses, extends reaction times to 16 hours but minimizes side products.

Table 1: Comparative Solvent-Catalyst Systems

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | Acetic acid | 78 | 4–6 | 70–75 |

| Methanol | KCO | 65 | 16 | 68 |

Stoichiometric Ratios

A 1:1.2 molar ratio of hydrazide to aldehyde ensures complete conversion, with excess aldehyde driving the equilibrium toward product formation. Higher ratios risk diimine by-products, necessitating careful stoichiometric control.

Characterization and Analytical Techniques

Spectroscopic Confirmation

-NMR (300 MHz, DMSO-d): δ 11.62 (s, 1H, NH), 8.57 (s, 1H, CH=N), 8.45–7.45 (m, 7H, aromatic), 4.50 (s, 2H, OCHCO), 3.75 (s, 3H, OCH). The singlet at δ 8.57 confirms the E-configuration, as Z-isomers typically exhibit coupling between the imine proton and adjacent groups.

Crystallographic Validation

Single-crystal X-ray diffraction reveals planar hydrazone linkages and intramolecular hydrogen bonding between the nitro group and hydrazide NH, stabilizing the E-conformation.

Comparative Analysis of Methodologies

Traditional vs. Green Chemistry Approaches

While classical methods use ethanol or methanol, recent studies explore ionic liquids as solvents to enhance reaction rates and yields. However, these methods remain experimental and lack scalability compared to established protocols.

Challenges and Troubleshooting

By-Product Formation

Diimine derivatives may form under excessive aldehyde concentrations or prolonged heating. Purification via recrystallization from ethyl acetate/hexane mixtures (3:1) effectively isolates the target compound.

Moisture Sensitivity

The hydrazide intermediate is hygroscopic, requiring anhydrous conditions during storage. Silica gel desiccants and nitrogen atmospheres mitigate hydrolysis.

Industrial Scalability and Applications

Pilot-Scale Synthesis

Batch reactors operating at 50–100 L capacity replicate lab conditions, with yields consistent at 70–72%. Continuous flow systems remain under investigation to improve throughput.

Pharmacological Relevance

Though beyond this report’s scope, the title compound’s bioactivity correlates with its hydrazone moiety, which chelates metal ions and inhibits microbial enzymes.

Q & A

Q. What are the optimized synthetic routes for (E)-2-(4-methoxyphenoxy)-N'-(2-nitrobenzylidene)acetohydrazide, and how are reaction conditions controlled to maximize yield?

Methodological Answer: The synthesis typically involves condensation of 2-(4-methoxyphenoxy)acetohydrazide with 2-nitrobenzaldehyde under reflux in a polar solvent (e.g., ethanol or methanol) with catalytic acetic acid. Key steps include:

- Hydrazide Formation: Reacting methyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate at 80°C for 1 hour to yield the acetohydrazide intermediate .

- Schiff Base Formation: Condensing the hydrazide with 2-nitrobenzaldehyde in ethanol under reflux (5–6 hours), followed by recrystallization from methanol to isolate the product .

- Optimization: Temperature control (70–80°C), solvent polarity, and stoichiometric ratios (1:1.2 hydrazide:aldehyde) are critical. Thin-layer chromatography (TLC) monitors reaction progress, and purity is ensured via recrystallization or column chromatography .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify the (E)-configuration of the imine bond (δ 8.3–8.5 ppm for N=CH), methoxy groups (δ 3.8–3.9 ppm), and aromatic protons .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 372.12 for C16H14N3O6) .

- Infrared (IR) Spectroscopy: Stretching frequencies for C=O (1640–1660 cm⁻¹), N=O (1520 cm⁻¹ for nitro), and N-H (3200–3300 cm⁻¹) validate functional groups .

- X-ray Crystallography: SHELX software refines crystal structures to resolve stereochemistry and hydrogen-bonding interactions .

Advanced Research Questions

Q. How does the nitro group at the 2-position of the benzylidene moiety influence reactivity in substitution or redox reactions?

Methodological Answer:

- Substitution Reactions: The electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution. For example, reactions with amines/thiols under basic conditions (e.g., K2CO3/DMF) yield substituted derivatives. Monitoring via TLC and isolating products via silica-gel chromatography are standard .

- Redox Behavior: The nitro group can be reduced to an amine using NaBH4/NiCl2 or Pd/C/H2. Kinetic studies (UV-Vis spectroscopy) track reduction progress, and intermediates are characterized via cyclic voltammetry .

Q. What in vitro bioactivity assays are suitable for evaluating this compound’s pharmacological potential?

Methodological Answer:

- Antimicrobial Activity: Agar diffusion assays against E. coli or S. aureus (20–50 µg/mL concentrations) with zone-of-inhibition measurements .

- Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC50 calculations after 48-hour exposure .

- Anti-inflammatory Potential: COX-2 inhibition assays using ELISA kits to measure prostaglandin E2 (PGE2) suppression .

Q. How can computational modeling (e.g., molecular docking) predict interactions between this compound and biological targets?

Methodological Answer:

- Target Selection: Prioritize enzymes (e.g., DNA gyrase for antimicrobial studies) or receptors (e.g., EGFR for anticancer research) based on structural homology .

- Docking Workflow: Use AutoDock Vina to dock the compound into the target’s active site (PDB ID: 1KZN for EGFR). Analyze binding affinity (ΔG ≤ −7 kcal/mol) and hydrogen-bonding interactions (e.g., with Arg776 or Asp831) .

- QSAR Modeling: Develop regression models using descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate structure with activity .

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural elucidation?

Methodological Answer:

- Data Reconciliation: Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 09 at B3LYP/6-31G* level). Discrepancies >0.05 Å may indicate dynamic effects or crystal packing .

- Dynamic NMR: Variable-temperature NMR (e.g., −50°C to 50°C) detects conformational flexibility in solution that static crystal structures may not capture .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

Methodological Answer:

- Derivatization: Introduce hydrophilic groups (e.g., sulfonate or glycoside) via substitution reactions to improve solubility .

- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) using emulsion-diffusion methods. Characterize via DLS and TEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.